sodium2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate
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Overview
Description
Sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of a bromine atom and a methoxy group in the structure of this compound suggests that it may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which has been shown to be an efficient and environmentally friendly method . The reaction conditions often involve the use of neutral or weakly basic organic solvents at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 can enhance the efficiency of the reaction and reduce the need for solvent recovery and disposal .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate involves its interaction with specific molecular targets and pathways. For example, as a CDK inhibitor, it may interfere with the cell cycle regulation by inhibiting the activity of cyclin-dependent kinases . Additionally, its role as a calcium channel blocker suggests that it may modulate calcium ion flow in cells, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine unit.
Alpidem: An anxiolytic drug with a similar structure.
Saridipem: Another anxiolytic with related chemical properties.
Olprione: A heart-failure drug that also contains the imidazo[1,2-a]pyridine scaffold.
Uniqueness
Sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate is unique due to the presence of both a bromine atom and a methoxy group, which may confer distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives. These structural features may enhance its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3.Na/c1-16-8-2-6(11)4-13-5-7(3-9(14)15)12-10(8)13;/h2,4-5H,3H2,1H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNNDFJZKKSRBF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=NC(=C2)CC(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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